![molecular formula C7H16N2 B2432619 (R)-2-(Dimethylamino)methylpyrrolidine CAS No. 1166842-56-3](/img/structure/B2432619.png)
(R)-2-(Dimethylamino)methylpyrrolidine
Overview
Description
“®-2-(Dimethylamino)methylpyrrolidine” is a chemical compound with the CAS Number: 1166842-56-3. It has a molecular weight of 128.22 and its IUPAC name is N,N-dimethyl [(2R)-2-pyrrolidinyl]methanamine .
Molecular Structure Analysis
The molecular structure of “®-2-(Dimethylamino)methylpyrrolidine” is represented by the linear formula C7H16N2 .Scientific Research Applications
Asymmetric Synthesis of Pharmaceuticals
®-2-(Dimethylamino)methylpyrrolidine is widely used as a chiral auxiliary in the asymmetric synthesis of pharmaceuticals. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds, which are crucial for the efficacy and safety of many drugs .
Catalysis in Organic Reactions
This compound serves as an efficient organocatalyst in various organic reactions, including aldol reactions, Michael additions, and Mannich reactions. Its role in these reactions helps in achieving high selectivity and yield, making it a staple in synthetic organic chemistry .
Development of Metal-Organic Frameworks (MOFs)
®-2-(Dimethylamino)methylpyrrolidine is used in the functionalization of metal-organic frameworks (MOFs). These frameworks are essential in gas storage, separation, and catalysis. The chiral nature of this compound enhances the selectivity and efficiency of MOFs in these applications .
Synthesis of Natural Products
The compound is instrumental in the total synthesis of complex natural products. Its ability to facilitate the formation of stereocenters is particularly useful in the synthesis of bioactive molecules, which often require precise stereochemical configurations .
Chiral Ligands in Coordination Chemistry
In coordination chemistry, ®-2-(Dimethylamino)methylpyrrolidine is used as a chiral ligand. These ligands are crucial for the formation of enantioselective catalysts, which are used in various industrial processes, including the production of fine chemicals and pharmaceuticals .
Polymer Chemistry
The compound is also utilized in the synthesis of chiral polymers. These polymers have applications in enantioselective separation processes and as materials for chiral recognition. The incorporation of ®-2-(Dimethylamino)methylpyrrolidine into polymer backbones enhances their chiral properties .
Biocatalysis
®-2-(Dimethylamino)methylpyrrolidine is employed in biocatalysis, where it acts as a co-catalyst in enzyme-catalyzed reactions. This application is particularly important in the pharmaceutical industry for the production of enantiomerically pure drugs .
Analytical Chemistry
In analytical chemistry, this compound is used in chiral chromatography as a chiral selector. It helps in the separation and analysis of enantiomers, which is essential for quality control in the pharmaceutical industry .
These applications highlight the versatility and importance of ®-2-(Dimethylamino)methylpyrrolidine in various fields of scientific research.
Catalytic asymmetric preparation of pyrroloindolines The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-1-[(2R)-pyrrolidin-2-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIJBHQBXMMPRH-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Dimethylamino)methylpyrrolidine |
Synthesis routes and methods
Procedure details
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